molecular formula C9H9N5O B091390 2-[(2-Oxoindol-3-yl)amino]guanidine CAS No. 26912-25-4

2-[(2-Oxoindol-3-yl)amino]guanidine

Cat. No.: B091390
CAS No.: 26912-25-4
M. Wt: 203.2 g/mol
InChI Key: OQLWRGUXLSZBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Oxoindol-3-yl)amino]guanidine is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for laboratory use only. This molecule is a hybrid structure incorporating an oxindole core, a privileged scaffold in drug discovery, linked to a guanidine functional group. The guanidine moiety is known for its strong basicity and ability to participate in hydrogen bonding, which often contributes to high affinity for biological targets such as enzymes and receptors . Research into analogous compounds, particularly those featuring the indole or oxindole structure, suggests potential applications for this agent as a building block in the synthesis of more complex polycyclic structures or as a candidate for evaluating cytotoxic and antiproliferative activities . Some guanidine-containing indole derivatives have been identified as effective inducers of apoptosis and have shown selective cytotoxicity against cancer cell lines, providing a rationale for its investigation in oncology research . Furthermore, the structural features of this compound suggest it may act as a protein kinase inhibitor or interact with nucleic acids, given that similar molecules have demonstrated DNA-intercalating properties . Researchers can utilize this compound as a versatile precursor in multicomponent reactions to explore new chemical space and generate diverse heterocyclic compounds for biological screening . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-hydroxy-1H-indol-3-yl)imino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-9(11)14-13-7-5-3-1-2-4-6(5)12-8(7)15/h1-4,12,15H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTZFUNIVVUYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418169
Record name 2-[(2-oxoindol-3-yl)amino]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26912-25-4
Record name NSC67024
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-oxoindol-3-yl)amino]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Oxoindol 3 Yl Amino Guanidine and Its Analogues

Condensation Reactions for Core Synthesis

The cornerstone for the synthesis of 2-[(2-Oxoindol-3-yl)amino]guanidine is the condensation reaction between the readily available isatin (B1672199) and an aminoguanidine (B1677879) salt. This reaction efficiently constructs the key hydrazone linkage that defines the core structure of the target molecule.

Reaction of Isatin with Guanidine (B92328)

The direct condensation of isatin with aminoguanidine hydrochloride or bicarbonate is a fundamental method for the synthesis of this compound. nih.gov This reaction is typically carried out in a protic solvent, such as ethanol (B145695), often with the addition of a catalytic amount of acid to facilitate the reaction. mdpi.comnih.gov The acidic environment protonates the C3-carbonyl group of isatin, enhancing its electrophilicity and promoting nucleophilic attack by the terminal amino group of aminoguanidine.

The reaction mixture is generally heated to reflux to drive the condensation to completion. nih.gov Upon cooling, the product often precipitates from the reaction mixture and can be isolated through simple filtration. nih.gov The use of aminoguanidine bicarbonate is also a viable option and has been employed in the synthesis of various aminoguanidine derivatives. nih.gov

A historical account of this reaction describes the condensation of isatin with aminoguanidine in acetic acid. at.ua More contemporary methods often employ milder acidic catalysts like a few drops of glacial acetic acid in an alcoholic solvent. nih.gov

Formation of the Hydrazone Bond

The formation of the hydrazone bond is a critical step in the synthesis of this compound and its analogues. This bond is created through the condensation of the C3-carbonyl group of the isatin ring with the primary amino group of a hydrazine (B178648) derivative. mdpi.comnih.govnih.govmdpi.com In the case of the target molecule, aminoguanidine serves as the hydrazine-containing reactant.

The mechanism of hydrazone formation involves the initial nucleophilic addition of the amino group to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration, typically acid-catalyzed, to yield the stable C=N double bond of the hydrazone. The general procedure for synthesizing isatin-hydrazones involves refluxing a mixture of the substituted isatin and the corresponding hydrazide in ethanol with a catalytic amount of acid. mdpi.comnih.gov

The synthesis of structurally related compounds, such as isatin-3-thiosemicarbazones, follows a similar principle, where thiosemicarbazide (B42300) is condensed with isatin. orgsyn.org These reactions highlight the reliability of the hydrazone formation step in generating a diverse range of isatin-based derivatives.

Precursor Compounds and Intermediate Transformations

The synthesis of this compound and its analogues relies heavily on the availability of appropriately substituted precursor molecules. Isatin serves as the primary building block, while alternative strategies explore the functionalization of a pre-formed oxindole (B195798) scaffold.

Utilization of Isatin

Isatin, or 1H-indole-2,3-dione, is a versatile and widely used precursor in the synthesis of a vast array of heterocyclic compounds, including this compound. at.ua Its utility stems from the reactive C3-carbonyl group, which readily undergoes condensation reactions with various nucleophiles.

The isatin scaffold itself can be synthesized through several established methods, such as the Sandmeyer, Stolle, and Gassman syntheses, which allow for the preparation of isatins with diverse substitution patterns on the aromatic ring. nih.gov This variety in available isatins translates directly to the potential for creating a wide range of N- and C-substituted analogues of the target molecule.

Furthermore, the isatin precursor can be modified prior to the condensation step. For instance, N-alkylation of the isatin nitrogen is a common strategy to introduce further diversity into the final product. This is typically achieved by treating the isatin with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov

Alternative Routes via Oxindole Scaffold Functionalization

While the condensation of isatin with aminoguanidine is the most direct route, alternative synthetic strategies can be envisioned that involve the functionalization of a pre-existing oxindole ring at the C3-position. These methods offer a different approach to accessing 3-substituted oxindoles and could potentially be adapted for the synthesis of 3-guanidino-oxindoles.

One such approach involves the catalytic enantioselective synthesis of 3,3-disubstituted oxindoles. nih.gov These methods include the enantioselective addition of nucleophiles to isatins or isatin ketimines, and the use of unprotected 3-substituted oxindoles as nucleophiles. nih.gov While not directly yielding a guanidine substituent, these methods demonstrate the feasibility of introducing various functional groups at the C3-position.

Another strategy involves the synthesis of 3-amino-2-oxindoles from isatin imines, which could then potentially undergo guanidinylation. rsc.org The catalytic asymmetric synthesis of chiral 3-amino-3-substituted-2-oxindoles has been explored, providing a potential pathway to chiral analogues of the target compound. rsc.org Additionally, methods for the synthesis of 3-indolylindolin-2-ones through the reaction of 3-diazoindolin-2-ones with indoles have been reported, showcasing the versatility of the oxindole scaffold in C-C bond formation at the C3-position. nih.gov

Derivatization Strategies for Structural Modification

The structural modification of this compound and its analogues is crucial for exploring their chemical space and for structure-activity relationship studies. Derivatization can be achieved by modifying the isatin precursor before condensation or, theoretically, by reacting the final product.

A primary strategy for derivatization involves the use of substituted isatins in the initial condensation reaction. The aromatic ring of isatin can be functionalized with a variety of substituents, such as halogens, alkyl groups, or methoxy (B1213986) groups. nih.govrsc.org These substitutions on the isatin ring are then incorporated into the final this compound analogue.

Another key point of modification is the nitrogen atom of the isatin ring (N1-position). N-alkylation or N-arylation of isatin before condensation provides a straightforward method to introduce a wide range of substituents at this position. nih.gov

Furthermore, the guanidine moiety itself presents opportunities for derivatization. While direct derivatization of the final product is not extensively reported, the synthesis of related compounds suggests possibilities. For instance, the synthesis of indolo[2,3-b]quinoline guanidine derivatives has been achieved using N,N'-di-Boc-N''-triflylguanidine as a guanylating agent, which allows for the introduction of a protected guanidine group that can be subsequently deprotected. at.ua This suggests that similar strategies could potentially be applied to introduce substituted guanidine groups in the synthesis of analogues.

Below is a table summarizing various synthetic approaches for isatin and oxindole derivatives, which are precursors or structurally related to the target compound.

Precursor/Related CompoundSynthetic MethodReagents and ConditionsProduct Type
N-alkyl-isatinN-alkylationIsatin, Alkyl halide, K2CO3, DMFN1-substituted Isatin
Isatin-3-hydrazoneCondensationIsatin, Hydrazine hydrate, Ethanol, Acetic acid (cat.)Hydrazone derivative
1-[2-(2-Oxoindolin-3-ylidene)acetyl]phenyl-3-phenylureaCondensation & DehydrationIsatin, 1-(Acetylphenyl)-3-phenylurea, Et2NH, then AcOH/HClUrea-functionalized oxindole
3-Indolylindolin-2-oneCatalytic C-H Insertion3-Diazoindolin-2-one, Indole (B1671886), In(OTf)33-substituted oxindole
3-Amino-2-oxindoleAsymmetric Amination3-Bromo-3-substituted oxindole, Aniline, Chiral Ni(II) complexChiral 3-aminooxindole

Introduction of Substituents for Guanidine Analogues

The introduction of substituents onto the guanidine moiety allows for the fine-tuning of the molecule's properties. This can be achieved by utilizing substituted aminoguanidines in the initial condensation with isatin or by post-synthesis modification. General methods for preparing substituted guanidines are applicable here, including the guanylation of amines with various reagents. rsc.org For instance, functionalized phenyl oxazole (B20620) derivatives bearing a guanidine group have been synthesized, highlighting the feasibility of incorporating complex substituted aryl groups. nih.gov, researchgate.net

Another approach involves the direct guanylation of amines with carbodiimides, which is an efficient and atom-economical method for producing N-substituted guanidines. rsc.org Transition metal-catalyzed reactions, such as the palladium-catalyzed coupling of azides with isonitriles and amines, provide routes to N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines, which could be adapted for the synthesis of complex analogues. organic-chemistry.org

Table 1: Examples of Reagents for Synthesizing Substituted Guanidines

Reagent ClassSpecific ExampleType of Guanidine ProducedReference
ThioureasProtected Thiourea DerivativesN-Substituted Guanidines rsc.org
CarbodiimidesSymmetrical/Unsymmetrical CarbodiimidesN-Substituted Guanidines rsc.org
CyanamidesCyanamide (B42294) with AminesSubstituted Guanidines organic-chemistry.org
Pyrazole CarboximidamidesDMNPC (3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine)Substituted Guanidines via Nitroguanidines organic-chemistry.org
IsothioureasS-AlkylisothioureasN-Substituted Guanidines rsc.org

Synthesis of Cyclic Guanidine Derivatives

The guanidine portion of the molecule can be incorporated into a new ring system, leading to cyclic guanidine derivatives. These structures are prevalent in natural products and often possess significant biological activity. nih.gov Metal-catalyzed hydroamination of N-propargyl guanidines is a known method for creating substituted 2-aminoimidazoles, a type of five-membered cyclic guanidine. nih.gov Similarly, palladium-catalyzed carboamination reactions between acyclic N-allyl guanidines and aryl halides can yield substituted five-membered cyclic guanidines. organic-chemistry.org

A strategy to form a cyclic analogue from this compound could involve N-alkylation with a suitable dihaloalkane followed by intramolecular cyclization. Alternatively, starting with a cyclic aminoguanidine derivative in the initial condensation with isatin would directly yield a cyclic product. The synthesis of five- and six-membered cyclic guanidines has been achieved through the reaction of isothiouronium iodides with various amines under mild conditions. researchgate.net

Table 2: Selected Methods for Cyclic Guanidine Synthesis

MethodReactantsProduct TypeCatalyst/ConditionsReference
HydroaminationTosyl-protected N-allylguanidinesSubstituted Cyclic GuanidinesSilver Catalyst organic-chemistry.org
Alkene CarboaminationN-allyl guanidines, Aryl/Alkenyl halides5-membered Cyclic GuanidinesPalladium Catalyst organic-chemistry.org
Condensation/CyclizationIsothiouronium iodides, Amines5- & 6-membered Cyclic GuanidinesMild Conditions researchgate.net
Intramolecular CyclizationDihaloalkanes, Acyclic GuanidinesCyclic GuanidinesBase-mediated researchgate.net

Incorporation of Heterocyclic Moieties (e.g., 1,2,4-triazole)

The inherent functionality of this compound allows for its transformation into more complex heterocyclic systems. A prominent example is the intramolecular cyclization to form a triazine ring. The reaction of aminoguanidine with α-oxoaldehydes is known to produce 3-amino-1,2,4-triazine derivatives. nih.gov Given that the isatin moiety contains an α-keto-amide, a similar acid- or base-catalyzed intramolecular cyclization involving the C2-oxo group and the guanidine nitrogen atoms could potentially lead to a fused triazinone system.

Furthermore, the guanidine moiety can serve as a precursor for the formation of other heterocycles like 1,2,4-triazoles. The reaction of hydrazine derivatives with suitable electrophiles is a common method for preparing 1,2,4-triazoles. researchgate.net For instance, reacting the parent compound with an acid chloride or anhydride (B1165640) could acylate the terminal amino group of the guanidine, with the resulting intermediate poised for cyclization into a 1,2,4-triazole (B32235) ring. nih.gov Syntheses of 1,5-disubstituted-1,2,4-triazoles have been efficiently achieved by reacting oxamide-derived amidine reagents with hydrazine salts under mild conditions. organic-chemistry.org

Catalytic Systems and Reaction Optimization in Guanidine Synthesis

The synthesis of guanidines, including this compound and its analogues, can be significantly improved through the use of catalytic systems. rsc.org Catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions.

Several catalytic systems have been developed for guanylation reactions:

Lanthanide and Scandium Catalysts : Ytterbium triflate (Yb(OTf)₃) is an effective catalyst for the addition of amines to carbodiimides under solvent-free conditions. organic-chemistry.org Scandium(III) triflate has been used to catalyze the guanylation of various amines with cyanamide in water, which is advantageous for water-soluble substrates. organic-chemistry.org

Copper Catalysis : A copper-catalyzed three-component reaction involving cyanamides, arylboronic acids, and amines provides a direct route to trisubstituted N-aryl guanidines. organic-chemistry.org, organic-chemistry.org

Palladium Catalysis : Palladium catalysts are versatile for forming C-N bonds and have been used in cascade reactions of azides with isonitriles and amines to afford functionalized guanidines. organic-chemistry.org

Ruthenium Photocatalysis : Visible-light photocatalysis using complexes like Ru(bpy)₃Cl₂ enables the conversion of thioureas to guanidines at room temperature in environmentally benign solvents. organic-chemistry.org

Optimizing the synthesis of this compound would involve screening these catalytic systems for the condensation step between isatin and aminoguanidine or for subsequent derivatization reactions.

Biological Activities of 2 2 Oxoindol 3 Yl Amino Guanidine in Pre Clinical Investigations

Antiviral Properties (e.g., inhibition of HIV replication)

The 2-oxoindole scaffold has been identified as a promising framework for the development of novel antiviral agents. Research into derivatives has shown that these compounds can interfere with critical viral processes, including replication.

A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their inhibitory activity against Human Immunodeficiency Virus-1 (HIV-1) infection. Mode-of-action studies revealed that these compounds did not inhibit reverse transcription or integration but instead specifically targeted and inhibited the Tat-mediated viral transcription from the HIV-1 LTR promoter. This inhibition of a key transcriptional activator is the basis for their anti-HIV-1 effects. Among the synthesized derivatives, compounds 6g and 6a showed notable potency.

Table 1: Anti-HIV-1 Activity of 3-Oxindole Derivatives

CompoundIC50 (μM)
6g2.85
6a9.53

These findings highlight that the 3-oxindole structure can serve as a valuable scaffold for creating a new class of anti-HIV-1 agents that function by inhibiting Tat-mediated viral transcription.

Anti-inflammatory Effects (e.g., reduction of pro-inflammatory cytokines)

Derivatives of the 2-oxoindole nucleus have demonstrated significant anti-inflammatory properties in various pre-clinical models. These effects are often attributed to the modulation of inflammatory pathways and the inhibition of key enzymes involved in the inflammatory response.

In one study, a series of 2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide derivatives were synthesized and assessed for in vivo anti-inflammatory activity using the carrageenan-induced paw edema model. Several of these compounds showed mild to moderate activity, with compounds VIIc and VIId being particularly effective, exhibiting 65% and 63% reduction in paw edema, respectively. plos.org

Further research on a specific isatin (B1672199) derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) , explored its effects in a zymosan-induced air pouch model in mice. researchgate.netnih.gov This model mimics an inflamed synovial cavity. The results indicated that COPHCT significantly reduced both leukocyte migration and the total protein concentration in the pouch exudate, demonstrating a clear anti-inflammatory effect by interfering with vascular permeability and cellular infiltration. researchgate.netnih.gov

Enzyme Inhibitory Profiles

The versatility of the 2-oxoindole scaffold allows for its interaction with a wide range of enzymatic targets, leading to the inhibition of pathways involved in cellular proliferation, microbial replication, and signal transduction.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for anticancer therapies. A novel series of 1H-indole-based-meldrum linked 1H-1,2,3-triazole derivatives has been synthesized and identified as highly potent DHFR inhibitors. nih.gov The in-vitro evaluation of these compounds against DHFR revealed inhibitory concentrations in the low micromolar range. nih.gov

Among the 32 synthesized compounds, ten derivatives exhibited exceptional inhibitory activity. nih.gov The IC₅₀ values for the entire series ranged from 3.48 ± 0.16 μM to 30.37 ± 1.20 μM, indicating a high level of potency for this new class of DHFR inhibitors. nih.gov

Bacterial DNA gyrase is an essential enzyme that controls DNA topology and is a validated target for antibiotics. Brominated oxindole (B195798) alkaloids isolated from marine sources have been identified as potent inhibitors of this enzyme.

In a study investigating molecular targets for bis-indole derivatives, two brominated oxindole alkaloids, 5-Tris and 6-Tris , were evaluated for their inhibitory activity against the Gyrase-B (GyrB) subunit of DNA gyrase from methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The results showed that 6-Tris was a particularly potent inhibitor. researchgate.net

Table 2: Inhibition of MRSA DNA Gyrase-B by Brominated Oxindole Alkaloids

CompoundIC50 (μM)
6-Tris2.1 ± 0.08
5-Tris11.4 ± 0.03

These findings indicate that the oxindole core, particularly when modified with bromine, can serve as a basis for developing new antibacterial agents targeting DNA gyrase. researchgate.net

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, but its effectiveness can be limited by mutations, such as the T790M "gatekeeper" mutation, which confers resistance to first-generation inhibitors. nih.gov The oxindole scaffold has been instrumental in developing next-generation EGFR inhibitors that are active against both the wild-type (WT) and resistant mutant forms of the enzyme. nih.govnih.gov

Several studies have reported on oxindole derivatives with potent inhibitory activity against both EGFRWT and the double mutant EGFRL858R,T790M. For example, compound 12 from one series was identified as a highly potent inhibitor of both forms of the kinase. nih.gov Another series yielded compound 5b , which also showed strong inhibition with significant selectivity. nih.gov

Table 3: Inhibitory Activity of Selected Oxindole Derivatives against EGFR Kinases

CompoundEGFRWT IC50 (nM)EGFRT790M IC50 (nM)Reference
Compound 1214.535.4 nih.gov
Compound 5b30.112.8 nih.gov
Gefitinib (Reference)18.2368.2 nih.gov
Osimertinib (Reference)57.88.5 nih.gov

The ability of these oxindole-based compounds to potently inhibit the drug-resistant T790M mutant while maintaining activity against the wild-type kinase underscores their potential in overcoming acquired resistance in cancer treatment. nih.gov

Nitric oxide (NO) is a signaling molecule produced by three different nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). nih.gov While NO has important physiological roles, overproduction by iNOS is linked to chronic inflammation. plos.org The guanidine (B92328) functional group, a key feature of the titular compound, is present in known NOS inhibitors.

Aminoguanidine (B1677879) , a well-characterized NOS inhibitor, demonstrates significant selectivity for the inducible isoform (iNOS) over the constitutive isoforms (eNOS and nNOS). This selectivity is crucial for therapeutic applications, as it allows for the inhibition of inflammatory NO production without disrupting the physiological functions of eNOS and nNOS. The inhibitory potency of aminoguanidine against the different NOS isoforms has been quantified. nih.govnih.gov

Table 4: Inhibitory Profile of Aminoguanidine against NOS Isoforms

EnzymeIC50 (μM)Reference
iNOS (mouse)2.1 nih.gov
eNOS (bovine)~330 nih.gov
nNOS (rat)Selectivity of 38-53 times for iNOS over nNOS reported nih.gov

The established activity of aminoguanidine suggests that the guanidine moiety within the "2-[(2-Oxoindol-3-yl)amino]guanidine" structure is a key pharmacophore for NOS inhibition, likely conferring selectivity towards the iNOS isoform.

Other Observed Biological Activities (e.g., antioxidant properties)

The isatin scaffold and guanidine group are both recognized for their diverse pharmacological effects, suggesting that their combination in a single molecule could lead to a compound with a multifaceted biological profile.

Derivatives of isatin have demonstrated notable antioxidant capabilities in various in vitro assays. researchgate.netmdpi.com For instance, a series of new isatin-3-hydrazones bearing phenolic groups were synthesized and showed antioxidant properties. mdpi.com The mechanism of action for many antioxidant compounds involves the scavenging of free radicals, which are unstable molecules that can cause cellular damage. Studies on isatin derivatives have shown their potential to act as free radical scavengers. researchgate.net

Given that both the isatin and guanidine components have been independently associated with antioxidant effects in their derivatives, it is plausible that this compound could exhibit similar properties. The combination of the electron-rich indole (B1671886) nucleus and the basic guanidine group might create a molecule with the ability to donate hydrogen atoms or electrons to neutralize free radicals.

Compound Class Observed Antioxidant Activity Assay/Model
Isatin-3-hydrazone derivativesShowed antioxidant properties. mdpi.comIn vitro assays mdpi.com
Isatin derivativesPossess antioxidant activities. researchgate.netVarious assays researchgate.net

Beyond antioxidant effects, the constituent parts of this compound suggest a broader range of potential biological activities. Isatin and its derivatives are known to exhibit a wide spectrum of pharmacological actions, including anti-inflammatory, anticonvulsant, antiviral, and anticancer activities. researchgate.netnih.govresearchgate.net For example, some substituted indolinones have shown antitubercular activity. nih.gov

The guanidine moiety is also a key functional group in many biologically active compounds, contributing to anti-inflammatory, anti-diabetic, and antimicrobial properties. nih.gov The interaction of the guanidine group with biological targets is often mediated by its ability to form strong hydrogen bonds and its basic nature.

The hybridization of these two pharmacophores in this compound could therefore result in a compound with a unique and potentially synergistic biological profile. For instance, the anti-inflammatory properties observed in both isatin and guanidine derivatives could be present, and possibly enhanced, in the hybrid molecule. nih.govnih.gov

Compound Class/Moiety Reported Biological Activities
Isatin and its derivativesAnti-inflammatory, anticonvulsant, antiviral, anticancer, antitubercular. researchgate.netnih.govresearchgate.net
Guanidine and its derivativesAnti-inflammatory, anti-diabetic, antimicrobial. nih.gov
Amino-linked indole-2-onesAnti-inflammatory activity. nih.gov
Substituted guanidine indolesAnti-HIV activity. nih.gov

It is important to emphasize that these potential activities are inferred from studies on related compounds. Rigorous pre-clinical testing of this compound is necessary to confirm its specific biological profile.

Mechanistic Elucidation of 2 2 Oxoindol 3 Yl Amino Guanidine S Actions

Identification of Molecular Targets and Binding Interactions

Direct molecular targets for 2-[(2-Oxoindol-3-yl)amino]guanidine have not been extensively characterized in publicly available scientific literature. However, the chemical structure suggests potential interactions with targets known to bind related compounds. The guanidine (B92328) portion is a key feature in numerous biologically active molecules. For instance, various guanidine derivatives have been identified as ligands for α2-adrenoceptors. acs.org Other related compounds, such as 1,3-di(2-tolyl)guanidine, have been shown to label high-affinity binding sites in the brain, including sigma receptors. stackexchange.com

Modulation of Key Enzymatic Pathways

The influence of this compound on specific enzymatic pathways is not well-documented. However, the activities of related compounds provide a basis for potential mechanisms. Guanidine and its simpler derivative, aminoguanidine (B1677879), are known to interact with several enzymes. Guanidine itself can act as an inhibitor of voltage-gated potassium (Kv) channels, which is thought to underlie its effect of enhancing acetylcholine (B1216132) release at the neuromuscular junction. nih.gov

Aminoguanidine is recognized for its ability to react with and scavenge α-oxoaldehydes like methylglyoxal (B44143), thereby inhibiting the formation of advanced glycation end-products (AGEs), a key pathway in diabetic complications. oup.com This action involves the formation of 3-amino-1,2,4-triazine derivatives. oup.com Given the presence of the aminoguanidine-like structure in this compound, it could potentially interact with similar carbonyl-containing metabolites or enzyme cofactors. However, without direct experimental evidence, its specific enzymatic modulation remains hypothetical.

Impact on Cellular Physiology and Homeostasis

Permeabilization of Bacterial Membranes

While studies specifically testing this compound are not available, the guanidinium (B1211019) group is a well-established facilitator of bacterial membrane disruption. Research on antimicrobial peptidomimetics has demonstrated that the inclusion of guanidino groups significantly enhances their ability to perturb bacterial cytoplasmic membranes. nih.gov This enhanced activity is attributed to the strong, delocalized positive charge of the guanidinium group, which promotes potent electrostatic interactions with the negatively charged components of bacterial membranes, such as phosphatidylglycerol. nih.gov

Studies on other aminoguanidine derivatives have also shown that they can effectively permeabilize bacterial membranes, leading to morphological changes and rapid cell death. nih.gov This suggests that the guanidinium moiety in this compound could endow it with the potential to disrupt bacterial membrane integrity, a hallmark of many antimicrobial agents.

Augmentation of Calcium Influx Through Voltage-Sensitive Channels

There is no direct evidence to suggest that this compound augments calcium influx. However, the known effects of guanidine on other voltage-gated channels provide a context for potential activity. Guanidine's inhibitory effect on voltage-gated potassium channels can lead to prolonged membrane depolarization, which in turn could influence the activity of voltage-sensitive calcium channels. nih.gov Additionally, studies on other guanidine derivatives have noted interactions with binding sites that can be allosterically regulated by calcium channel blockers, although this does not directly imply an agonistic effect on calcium influx. stackexchange.com

Biochemical Basis of Guanidinium Cation Functionality

Interaction with DNA and RNA

The functionality of the guanidinium cation is most extensively studied in its interaction with nucleic acids. The planar, symmetric structure and delocalized positive charge of the guanidinium group make it exceptionally adept at binding to the negatively charged phosphate (B84403) backbone and the functional groups of DNA and RNA nucleobases.

The binding is multifaceted, involving a combination of strong hydrogen bonds and cation-π interactions. The guanidinium ion possesses six hydrogen bond donors, allowing it to form extensive, highly stable hydrogen-bonding networks with the phosphate oxygens and the Watson-Crick faces of nucleobases, particularly guanine. This ability to form multiple hydrogen bonds simultaneously makes it a versatile recognition motif.

Furthermore, the planar structure of the guanidinium cation facilitates cation-π stacking interactions with the electron-rich surfaces of the aromatic rings of DNA and RNA bases. This type of interaction is crucial for stabilizing the bound complex. In structured RNA molecules like riboswitches, a binding pocket can form that precisely accommodates the guanidinium ion, recognizing it with high specificity through a combination of these interactions, effectively discriminating against other similar molecules like arginine.

Table 1: Key Interactions of the Guanidinium Cation with Nucleic Acids

Interaction Type Description Key Molecular Partners Reference
Hydrogen Bonding The six hydrogen bond donors on the guanidinium cation form strong, directional bonds. Phosphate backbone oxygens, Guanine, Cytosine, Adenine, Uracil, Thymine ,
Cation-π Interactions The positively charged guanidinium ion interacts favorably with the electron-rich π-orbitals of the nucleobases. Aromatic faces of all nucleobases, particularly Guanine
Electrostatic Interactions The overall positive charge is attracted to the negatively charged phosphodiester backbone of DNA and RNA. Phosphate groups ,

Role in Protein Denaturation

The direct effects of this compound on protein denaturation have not been extensively documented in publicly available research. However, an understanding of its potential role can be inferred from the behavior of its constituent chemical moieties: the isatin (B1672199) (2-oxoindole) core and the guanidine group.

The isatin nucleus is known to interact with a variety of proteins. Isatin itself is an endogenous bioregulator that can bind to numerous proteins, sometimes influencing their interactions and the formation of protein complexes. For instance, isatin has been shown to modulate the interaction between human ferrochelatase and adrenodoxin (B1173346) reductase by forming a ternary complex, thereby increasing the affinity of these protein partners. nih.gov It has also been found to bind with high affinity to certain cytochrome P450 isoforms. nih.gov While these interactions demonstrate the capacity of the isatin scaffold to engage with proteins, this binding does not inherently equate to causing protein denaturation, which is the disruption of the protein's secondary and tertiary structures. nih.govwikipedia.org

On the other hand, the guanidine group, typically in the form of guanidinium chloride, is a well-established and potent protein denaturant in biochemical research. sigmaaldrich.com It effectively disrupts the native conformation of proteins through a combination of mechanisms. Guanidinium ions can interfere with the hydrogen bonding network within the protein and can also increase the solubility of nonpolar amino acid residues, thereby weakening the hydrophobic interactions that are crucial for maintaining a protein's folded state. sigmaaldrich.com

Scavenging of Reactive Carbonyl Species (e.g., alpha-oxoaldehydes and advanced glycated endproduct formation)

The chemical structure of this compound, particularly the presence of the aminoguanidine moiety, suggests a significant potential for the scavenging of reactive carbonyl species (RCS). This activity is critical in mitigating the formation of advanced glycation endproducts (AGEs), which are implicated in various pathological processes. The mechanism can be largely understood through the well-documented actions of aminoguanidine, a structurally related compound.

Reactive carbonyl species, such as the alpha-oxoaldehydes methylglyoxal (MGO) and glyoxal (B1671930) (GO), are highly reactive byproducts of glucose and lipid metabolism. nih.gov These molecules can react with the amino groups of proteins, lipids, and nucleic acids, leading to the formation of AGEs. acs.org This process, known as glycation, can alter the structure and function of these biomolecules.

Aminoguanidine is a known scavenger of these reactive carbonyl intermediates. researchgate.net Its primary mechanism of action involves the nucleophilic reaction of its hydrazine (B178648) group with the carbonyl groups of alpha-oxoaldehydes. nih.gov This reaction effectively "traps" the reactive carbonyls, preventing them from reacting with biological macromolecules. For instance, aminoguanidine reacts with methylglyoxal and glyoxal to form stable, non-reactive triazine derivatives. nih.govnih.gov

The kinetics of these scavenging reactions have been studied under physiological conditions. The reaction of aminoguanidine with glyoxal and methylglyoxal is rapid and efficient, making it a competent scavenger in a biological context. nih.gov This scavenging activity directly inhibits the formation of AGEs. nih.gov Studies have shown that aminoguanidine can significantly reduce the formation of fluorescent AGEs and inhibit the cross-linking of proteins induced by glycation. nih.gov

The reactivity of carbonyl scavengers can be dependent on the specific type of reactive carbonyl species. Aminoguanidine has been shown to be particularly effective against methylglyoxal and glyoxal. nih.gov This specificity is a key factor in its ability to prevent the formation of certain types of AGEs.

Structure Activity Relationship Sar Studies of 2 2 Oxoindol 3 Yl Amino Guanidine Derivatives

Influence of Core Scaffold Modifications on Biological Potency

The 2-oxoindole core is a versatile and privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govmdpi.com Modifications to this core structure can significantly influence the biological potency of 2-[(2-Oxoindol-3-yl)amino]guanidine derivatives. The absolute arrangement and the nature of substituents at the C-3 position of the oxindole (B195798) ring are known to have a substantial impact on the bioactivity of these compounds. nih.gov

Computational repurposing studies on libraries of oxindole-based compounds have been performed to identify potential new biological targets for this versatile scaffold. nih.govf1000research.com These in silico approaches help in understanding how the core scaffold can be adapted to interact with various biological macromolecules. For instance, bioisosteric replacement within the scaffold, such as replacing a carbon atom with a sulfur atom, has been shown to alter the properties of the molecule, including its size, shape, and electron density, which in turn affects its biological activity. nih.gov

Impact of Substituents on Efficacy and Selectivity

The efficacy and selectivity of this compound derivatives are highly dependent on the nature and position of various substituents. Key properties such as lipophilicity, the presence of alkyl or aryl moieties, and specific substitution patterns play a critical role.

Lipophilicity: The balance between hydrophilicity and lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For some indole-2-one derivatives, a lower lipid/water partition coefficient (ALogP), along with high molecular polarizability, has been found to be beneficial for anti-inflammatory activity. researchgate.net Conversely, increasing lipophilicity through the addition of certain groups can enhance membrane permeability, which may be advantageous for reaching intracellular targets.

Alkyl Moieties: The introduction of alkyl groups can influence the compound's steric profile and lipophilicity. For example, in a study of guanidine (B92328) alkyl derivatives, methylguanidine (B1195345) and N,N-dimethylguanidine enhanced norepinephrine (B1679862) release, while N,N'-dimethylguanidine and propylguanidine (B1199440) were inactive, with the latter even blocking the effect of guanidine. nih.gov This highlights that the size and position of alkyl substituents on the guanidine group can dramatically alter biological activity. nih.gov

Aryl Substitution Patterns: The substitution pattern on aryl rings, either on the oxindole core or attached to other parts of the molecule, is crucial for activity. The electronic nature (electron-donating or electron-withdrawing) and the position of substituents can affect the molecule's interaction with the target protein. For instance, in a series of anti-inflammatory indole-2-one derivatives, the nature of the substituent on an attached phenyl ring significantly influenced their inhibitory potency against inflammatory cytokines. researchgate.net

The following table summarizes the impact of different substituents on the biological activity of related compound classes, providing insights applicable to this compound derivatives.

Substituent TypeEffect on Biological ActivityReference
Low Lipophilicity (ALogP)Beneficial for anti-inflammatory activity in some indole-2-ones. researchgate.net
MethylguanidineEnhanced norepinephrine release. nih.gov
N,N-DimethylguanidineEnhanced norepinephrine release. nih.gov
N,N'-DimethylguanidineInactive in norepinephrine release assay. nih.gov
PropylguanidineInactive and blocked guanidine's effect on norepinephrine release. nih.gov

Identification of Pharmacophoric Features Essential for Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound derivatives, several key pharmacophoric features have been identified as crucial for their activity.

The guanidinium (B1211019) group is a prominent and often essential feature. nih.gov This group is typically protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in the binding site of a target protein. sci-hub.se The remarkable stability of the protonated guanidinium group, due to resonance, makes it an effective mediator of non-covalent binding. sci-hub.se In many cases, the deactivation of the guanidinium group or its replacement with a primary amine leads to a significant decrease or loss of inhibitory activity. sci-hub.se

In addition to the guanidinium moiety, the 2-oxoindole scaffold itself provides a rigid framework that correctly orients the other functional groups for optimal interaction with the target. The carbonyl group at the C-2 position can act as a hydrogen bond acceptor. The aromatic ring system can participate in π-π stacking or hydrophobic interactions.

Pharmacophore modeling studies on related compounds, such as 2-aminopyridine (B139424) derivatives, have revealed that a combination of hydrogen bond acceptors, hydrogen bond donors, and aliphatic and aromatic features are favorable for activity. nih.gov These findings suggest that a similar combination of features is likely important for the biological activity of this compound derivatives.

Correlations between Chemical Structure and Observed Biological Activity

A clear correlation exists between the chemical structure of 2-oxoindole and guanidine-containing compounds and their observed biological activities. mdpi.comnih.gov Systematic modifications to the structure lead to predictable changes in biological outcomes.

Studies on various series of bioactive compounds have consistently shown that the number and position of substituents, such as hydroxyl groups on an aromatic ring, directly influence their antioxidant and biological activities. mdpi.comnih.gov For instance, an increase in the number of hydroxyl groups on the B-ring of flavonoids, a class of compounds also featuring a heterocyclic ring system, has been correlated with increased antioxidant activity. mdpi.com

In the context of guanidine-containing macrolides, the terminal guanidine group and the lactone ring are vital for their antibacterial and antifungal activities. mdpi.com Hydrolysis of the lactone ring or modification of the guanidyl side-chain can lead to a loss of antimicrobial activity. mdpi.com Similarly, for this compound derivatives, it can be inferred that the integrity of both the 2-oxoindole scaffold and the guanidine moiety is essential.

The following table illustrates some observed structure-activity correlations from related compound classes.

Structural FeatureObserved Biological ActivityReference
Increased number of hydroxyl groups on flavonoid B-ringIncreased antioxidant activity mdpi.com
Intact lactone ring in guanidine-containing macrolidesEssential for antimicrobial activity mdpi.com
Terminal guanidine group in macrolidesKey for antibacterial and antifungal activities mdpi.com

Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds. nih.govresearchgate.net For this compound derivatives, the highly basic guanidine group can be a liability, potentially leading to poor bioavailability due to its protonated state at physiological pH. mdpi.com Therefore, identifying suitable bioisosteres for the guanidine moiety is of significant interest.

One common bioisosteric replacement for guanidine is the 2-aminoimidazole group. nih.gov This five-membered heterocyclic ring retains a basic nitrogen atom capable of forming key interactions but possesses different physicochemical properties, which can lead to an improved pharmacokinetic profile.

Another approach is the use of acylguanidines . The acylation of the guanidine group significantly reduces its basicity by 4-5 orders of magnitude. nih.gov Despite this decrease in basicity, acylguanidines can still form the necessary interactions with acidic amino acid residues in the target's binding site, thereby retaining pharmacological activity. nih.gov This approach has been successfully applied to develop NPY Y₂ receptor antagonists, demonstrating that the guanidine-acylguanidine exchange is a broadly applicable strategy. nih.gov

Bioisosteric replacement is not limited to the guanidine moiety. Within the 2-oxoindole scaffold, replacing the acylureido moiety with a malonamido or a pyridinoylamido moiety has been shown to produce potent and selective Aurora-B inhibitors. sigmaaldrich.com This highlights that bioisosteric modifications throughout the molecule can fine-tune its biological activity and selectivity.

Original GroupBioisostereRationale/AdvantageReference
Guanidine2-AminoimidazoleRetains basicity with different physicochemical properties. nih.gov
GuanidineAcylguanidineReduces basicity while retaining key interactions, potentially improving drug-likeness. nih.gov
Acylureido (on indolin-2-one)Malonamido or PyridinoylamidoCan lead to potent and selective inhibitors of other targets (e.g., Aurora-B kinase). sigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing robust QSAR models, it is possible to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.govnih.gov

QSAR studies typically involve the calculation of a large number of molecular descriptors that encode the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic parameters. nih.gov Machine learning algorithms are then employed to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com

For classes of compounds similar to this compound, QSAR models have been successfully developed. For instance, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, which share a bicyclic heteroaromatic core, was used to predict their inhibitory activity against P-glycoprotein. nih.gov Similarly, QSAR models for 2-aminopyridine derivatives as nitric oxide synthase inhibitors have been developed, highlighting the importance of pharmacophoric features like hydrogen bond donors and acceptors, and aromatic and aliphatic regions. nih.gov

A QSAR analysis of anti-inflammatory indole-2-one derivatives revealed that high molecular polarizability and a low lipid/water partition coefficient are beneficial for activity. researchgate.net The development of a statistically significant QSAR model for this compound derivatives would require a dataset of compounds with varying structures and corresponding biological activity data. Such a model could provide valuable predictive insights into the structural requirements for optimal potency and selectivity.

Future Directions and Research Horizons for 2 2 Oxoindol 3 Yl Amino Guanidine

Strategic Design of Novel Analogues for Enhanced Bioactivity and Specificity

The future development of 2-[(2-Oxoindol-3-yl)amino]guanidine hinges on the strategic design of new analogues to optimize its therapeutic potential. The isatin (B1672199) scaffold offers multiple sites for chemical modification, including the nitrogen at position 1 and various positions on the benzene (B151609) ring. nih.gov Structure-Activity Relationship (SAR) studies will be pivotal in guiding these modifications. For instance, the introduction of different substituents on the aromatic ring of the isatin core can modulate the compound's lipophilicity, electronic properties, and steric profile, which in turn can significantly impact its interaction with biological targets. nih.gov

Key strategies for analogue design include:

Substitution on the Isatin Ring: Introducing electron-withdrawing or electron-donating groups at the C-5 or C-7 positions can influence the molecule's reactivity and binding affinity. nih.gov Halogenation, for example, is a common strategy to enhance bioactivity.

Modification of the Guanidine (B92328) Group: Altering the substitution pattern of the guanidine moiety can affect its pKa and hydrogen bonding capacity, which is crucial for target recognition. nih.gov

Linker Modification: The nature of the linkage between the isatin core and the guanidine group can be varied to optimize conformational flexibility and spatial orientation, potentially leading to improved target engagement.

These synthetic efforts aim to create a library of derivatives with enhanced potency against specific targets and improved selectivity to minimize off-target effects.

Exploration of New Therapeutic Avenues Based on Mechanistic Insights

While the initial therapeutic focus for isatin-guanidine hybrids may be in areas like cancer, a deeper understanding of the compound's mechanism of action could unveil novel applications. researchgate.netnih.gov Guanidine-containing compounds are known to interact with a variety of biological targets, including DNA minor grooves, G-protein coupled receptors (GPCRs), and various enzymes. nih.govjocpr.com For example, certain novel guanidine derivatives have been shown to repress the transcription of platelet-derived growth factor receptor alpha (PDGFRα), suggesting potential applications in treating gliomas or other proliferative disorders dependent on this signaling pathway. nih.gov

Future research should focus on elucidating the precise molecular targets of this compound. If the compound is found to be a potent DNA minor groove binder, its application could be explored in various cancers. nih.gov Conversely, if it targets specific kinases or receptors, its therapeutic potential could extend to inflammatory diseases or neurological disorders. The diverse activities of the parent isatin scaffold, which include inhibition of cyclin-dependent kinases (CDKs) and tubulin polymerization, further broaden the scope of potential therapeutic avenues for its derivatives. nih.gov

Integration of Advanced Omics Technologies in Mechanistic Studies (e.g., proteomics for target validation)

To accelerate the discovery of the compound's mechanism of action and validate its molecular targets, the integration of advanced "omics" technologies is essential. Chemical proteomics, in particular, is a powerful tool for identifying the direct protein targets of a bioactive small molecule from a complex cellular environment. nih.govnih.gov This approach involves creating a derivatized version of the compound that can be used as a "bait" to capture its binding partners from cell lysates. nih.gov The captured proteins are then identified using mass spectrometry. nih.govnih.gov

The process of target identification and validation using proteomics would involve:

Probe Design and Synthesis: Creating an analogue of this compound with a reactive group or affinity tag suitable for chemical proteomics. nih.gov

Affinity-Based Protein Profiling: Using the probe to isolate binding proteins from relevant cell or tissue models. discoveryontarget.com

Mass Spectrometry Analysis: Identifying the captured proteins to generate a list of potential targets.

Target Validation: Confirming the interaction and its functional consequence using biochemical and cellular assays, as well as genetic approaches like CRISPR or RNAi. researchgate.netnuvisan.com

This unbiased, system-wide approach can uncover novel targets and pathways affected by the compound, providing a solid foundation for further preclinical development and exploring new therapeutic indications. nih.govdiscoveryontarget.com

Development of Targeted Delivery Systems for Guanidine-Containing Compounds

The positively charged nature of the guanidinium (B1211019) group at physiological pH can be leveraged for targeted drug delivery. Guanidinium-rich molecules, such as cell-penetrating peptides (CPPs), are known to efficiently cross biological membranes. researchgate.net This property can be exploited to enhance the cellular uptake of this compound or its analogues.

Future research in this area could focus on:

Guanidinium-based Transporters: Conjugating the compound to guanidinium-rich oligomers, such as oligophosphoesters or dendrimers, could facilitate its entry into cells, potentially overcoming poor membrane permeability. researchgate.netnih.gov

Nanoparticle Formulations: Encapsulating the compound within nanoparticles decorated with guanidinium groups could improve its pharmacokinetic profile and allow for targeted delivery to specific tissues or organs. researchgate.net

These advanced delivery systems can increase the therapeutic efficacy of the compound while reducing systemic exposure and potential toxicity. nih.govnih.gov

Addressing Challenges in Compound Development and Translational Research (e.g., overcoming drug resistance mechanisms)

The path from a promising compound to a clinically approved drug is fraught with challenges. researchgate.net For a compound like this compound, particularly if developed as an anticancer agent, overcoming drug resistance is a major hurdle. nih.govdntb.gov.ua Cancer cells can develop resistance through various mechanisms, such as the upregulation of drug efflux pumps like P-glycoprotein (P-gp). nih.gov

Future research must proactively address these challenges:

Investigating Resistance Mechanisms: If resistance to the compound emerges in preclinical models, studies should be initiated to understand the underlying molecular mechanisms.

Combination Therapies: Exploring the use of this compound in combination with other therapeutic agents could be a strategy to prevent or overcome resistance. Some isatin derivatives have shown the ability to block P-gp expression, which could be a valuable property for combination regimens. nih.gov

Translational Biomarkers: A significant challenge in translational research is the lack of reliable biomarkers to monitor treatment efficacy. dndi.org Identifying biomarkers that correlate with the compound's activity will be crucial for its successful clinical development. dndi.org

By anticipating and addressing these developmental and translational challenges, the potential of this compound and its future analogues as effective therapeutic agents can be more fully realized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2-Oxoindol-3-yl)amino]guanidine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling indole derivatives with guanidine precursors under nucleophilic or electrophilic conditions. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 1,3-Bis(tert-butoxycarbonyl)guanidine derivatives) are often used to stabilize reactive groups during synthesis . Optimization strategies include:

  • Catalyst selection : Copper chloride or potassium carbonate can enhance reaction efficiency .
  • Temperature control : Maintaining 60–80°C minimizes side reactions .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the indole-guanidine linkage by identifying peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 150–160 ppm (guanidine carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 246.0984) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% recommended for biological assays) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC50/EC50 assays across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
  • Structural Analogs : Compare activities of derivatives (e.g., fluorophenyl or thiophene-substituted guanidines) to isolate functional group contributions .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinase domains or GPCRs .

Q. What experimental designs are optimal for studying its tautomerism and its impact on bioactivity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) in solid-state structures .
  • pH-Dependent UV-Vis Spectroscopy : Monitor absorbance shifts (250–300 nm) to track tautomeric transitions in solution .
  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts relative stability of tautomers .

Q. How can derivative spectrophotometry and ESR spectroscopy elucidate its interaction with metal ions?

  • Methodological Answer :

  • Derivative Spectrophotometry : Analyze second-derivative spectra (Δλ = 4 nm) to detect Ca²⁺ or La³⁺ binding via shifts in guanidine’s π→π* transitions .
  • Electron Spin Resonance (ESR) : Use spin probes like TEMPO to study radical scavenging activity or metal-induced oxidative stress .

Critical Considerations

  • Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
  • Biological Assays : Use ATP-competitive kinase inhibitors (e.g., roscovitine) as positive controls in enzyme inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.